molecular formula C12H12N2O6 B2657491 Dimethyl [p-nitrophenylamino]maleate CAS No. 52962-22-8

Dimethyl [p-nitrophenylamino]maleate

Cat. No.: B2657491
CAS No.: 52962-22-8
M. Wt: 280.236
InChI Key: CGQGMMOPLVKRTB-JXMROGBWSA-N
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Description

Dimethyl [p-nitrophenylamino]maleate is a chemical compound with the molecular formula C12H12N2O6 . It contains a total of 32 bonds, including 20 non-H bonds, 11 multiple bonds, 7 rotatable bonds, 5 double bonds, 6 aromatic bonds, 1 six-membered ring, 2 esters (aliphatic), 1 secondary amine (aromatic), and 1 nitro group (aromatic) .


Molecular Structure Analysis

The molecular structure of this compound consists of 32 atoms, including 12 Hydrogen atoms, 12 Carbon atoms, 2 Nitrogen atoms, and 6 Oxygen atoms . The average mass of the molecule is 280.233 Da .

Scientific Research Applications

  • Synthesis of Polyfunctionalized Unsaturated Carbonyl Derivatives : Dimethyl maleate is used in the synthesis of polyfunctionalized unsaturated carbonyl derivatives through the Michael addition of nitroalkanes, which proceeds efficiently with DBU as a base (Ballini & Bosica, 1995).

  • Induction of Detoxication Enzymes : Dimethyl fumarate and dimethyl maleate have been identified as potent inducers of detoxication enzymes like cytosolic NAD(P)H:quinone reductase in murine hepatoma cells. This suggests their potential value as protective agents against chemical carcinogenesis and other forms of electrophile toxicity (Spencer, Wilczak, & Talalay, 1990).

  • Insect Microsome Studies : The compound has been used in studies related to the N-demethylation of dimethyl-p-nitrophenol carbamate, helping in understanding the biochemistry of insect microsomes (Hansen & Hodgson, 1971).

  • Development of 3-Alkyl Succinic Anhydrides : Research has shown that nitroalkanes react with dimethyl maleate, resulting in tandem Michael addition/elimination of nitrous acid. This leads to the production of 3-alkyl succinic anhydrides, which have various applications in organic synthesis (Ballini, Bosica, Fiorini, & Righi, 2002).

  • Synthesis of Functionalized Pyrrolizidines : The compound is used in cycloaddition reactions of dimethyl maleate to functionalized enantiopure pyrroline N-oxides, aiding in the synthesis of highly functionalized pyrrolizidines, valuable as synthetic intermediates in pharmaceuticals (Goti, Cicchi, Cacciarini, Cardona, Fedi, & Brandi, 2000).

  • Aza-Michael Addition in Green Chemistry : Dimethyl maleate has been found to be a highly reactive and selective acceptor for the aza-Michael addition with aliphatic amines. This reaction occurs efficiently without any catalyst and solvent at room temperature, highlighting its application in environmentally-friendly chemistry (Bosica & Debono, 2014).

Safety and Hazards

The safety data sheet for a related compound, dimethyl maleate, indicates that it is harmful if swallowed, may cause an allergic skin reaction, causes serious eye irritation, may cause respiratory irritation, and may cause damage to organs through prolonged or repeated exposure .

Properties

IUPAC Name

dimethyl (E)-2-(4-nitroanilino)but-2-enedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O6/c1-19-11(15)7-10(12(16)20-2)13-8-3-5-9(6-4-8)14(17)18/h3-7,13H,1-2H3/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGQGMMOPLVKRTB-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=C(C(=O)OC)NC1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C(\C(=O)OC)/NC1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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